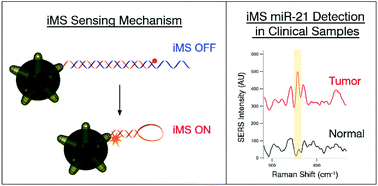Plasmonic nanobiosensors for detection of microRNA cancer biomarkers in clinical samples†
Analyst Pub Date: 2020-05-04 DOI: 10.1039/D0AN00193G
Abstract
MicroRNAs (miRNAs) play an important role in the regulation of biological processes and have demonstrated great potential as biomarkers for the early detection of various diseases, including esophageal adenocarcinoma (EAC) and Barrett's esophagus (BE), the premalignant metaplasia associated with EAC. Herein, we demonstrate the direct detection of the esophageal cancer biomarker, miR-21, in RNA extracted from 17 endoscopic tissue biopsies using the nanophotonics technology our group has developed, termed the inverse molecular sentinel (iMS) nanobiosensor, with surface-enhanced Raman scattering (SERS) detection. The potential of this label-free, homogeneous biosensor for cancer diagnosis without the need for target amplification was demonstrated by discriminating esophageal cancer and Barrett's esophagus from normal tissue with notable diagnostic accuracy. This work establishes the potential of the iMS nanobiosensor for cancer diagnostics via miRNA detection in clinical samples without the need for target amplification, validating the potential of this assay as part of a new diagnostic strategy. Combining miRNA diagnostics with the nanophotonics technology will result in a paradigm shift in achieving a general molecular analysis tool that has widespread applicability for cancer research as well as detection of cancer. We anticipate further development of this technique for future use in point-of-care testing as an alternative to histopathological diagnosis as our method provides a quick result following RNA isolation, allowing for timely treatment.


Recommended Literature
- [1] Photophysical properties of izomeric N-chlorobenzyl substituted (E)-2′ (3′-or 4′)-hydroxy-4-stilbazolium chlorides in alcohols†
- [2] Novel anti-algal nanocomposite hydrogels based on thiol/acetyl thioester groups chelating with silver nanoparticles†
- [3] A sustainable polymer and coating system based on renewable raw materials†
- [4] Structure factor lineshape model gives approximate nanoscale size of polar aggregates in the ionic liquid N-methyl-N-propylpyrrolidinium bis(trifluoromethylsulfonyl)imide
- [5] Fabrication of artificial toroid nanostructures by modified β-sheet peptides†
- [6] Multi-scale microstructure high-strength titanium alloy lattice structure manufactured via selective laser melting
- [7] Preparation of binder-free CuO/Cu2O/Cu composites: a novel electrode material for supercapacitor applications
- [8] A selective solvent-free self-condensation of carbonyl compounds utilizing microwave irradiation†
- [9] Boosting exciton dissociation and charge separation in pyrene-based linear conjugated polymers for efficient photocatalytic hydrogen production†
- [10] Facile access to highly functionalized hydroisoquinoline derivatives via phosphine-catalyzed sequential [3+3]/[3+3] annulation†‡

Journal Name:Analyst
Research Products
-
CAS no.: 2434-56-2
-
CAS no.: 3034-55-7
-
Acid Blue 113 (Technical Grade)
CAS no.: 3351-05-1
-
CAS no.: 499-08-1
-
Trimethylphenylammonium Iodide
CAS no.: 98-04-4
-
2-(Trifluoromethyl)phenothiazine
CAS no.: 92-30-8
-
CAS no.: 2550-40-5









